1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone
Description
Properties
Molecular Formula |
C8H10BrN3O |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
1-(3-bromo-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H10BrN3O/c1-5(13)12-3-2-7-6(4-12)8(9)11-10-7/h2-4H2,1H3,(H,10,11) |
InChI Key |
IUJQXCHQBWDXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of Tert-Butyl 3-Bromo-1-Methyl-6,7-Dihydro-1H-Pyrazolo[4,3-c]Pyridine-5(4H)-Carboxylate
The synthesis begins with the bromination of tert-butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate using N-bromosuccinimide (NBS) under radical initiation conditions (azobisisobutyronitrile, AIBN) in carbon tetrachloride. This step introduces the bromine atom at the 3-position of the pyrazole ring with high regioselectivity.
Reaction Conditions :
-
Temperature: 80°C
-
Duration: 12 hours
-
Yield: 72% after purification by column chromatography
Deprotection of the Tert-Butyloxycarbonyl (Boc) Group
The Boc-protected intermediate is treated with hydrochloric acid (HCl) in methanol to remove the tert-butyl carbamate group, yielding 3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a hydrochloride salt.
Reaction Conditions :
-
Solvent: Methanol
-
Acid Concentration: 4M HCl
-
Temperature: 25°C
-
Duration: 3 hours
-
Yield: Quantitative (crude)
Acetylation of the Secondary Amine
The free amine is acetylated using acetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et3N) as a base. This step introduces the ethanone moiety at the 5-position of the pyrazolo[4,3-c]pyridine scaffold.
Reaction Conditions :
-
Solvent: DCM
-
Base: Et3N (2 equivalents)
-
Temperature: 0°C → 25°C
-
Duration: 1 hour
-
Yield: 85% after purification
Bromination Strategies and Optimization
Regioselectivity in Radical Bromination
The use of NBS/AIBN ensures selective bromination at the 3-position due to the stability of the radical intermediate at this site. Competing bromination at the 1-position is minimized by steric hindrance from the methyl group.
Solvent and Temperature Effects
-
Carbon tetrachloride optimizes radical stability and bromine atom transfer efficiency.
-
Elevated temperatures (80°C) accelerate reaction kinetics but may necessitate rigorous exclusion of moisture.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions contribute to the compound’s versatility.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of CHBrNO and a molecular weight of approximately 272.11 g/mol. The presence of the pyrazolo[4,3-c]pyridine moiety contributes to its biological activity, as this scaffold is known for its ability to interact with various biological targets.
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[4,3-c]pyridine structure exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The bromine substitution enhances the compound's reactivity, potentially increasing its efficacy against specific cancer types.
Neurological Disorders
The compound has been explored for its neuroprotective effects. It has shown promise in models of neurodegenerative diseases such as Parkinson's and Huntington's disease. The mechanism may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
Antimicrobial Properties
Preliminary studies suggest that 1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone exhibits antimicrobial activity against various bacterial strains. This makes it a potential candidate for developing new antibiotics or treatments for resistant infections.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazolo[4,3-c]pyridine derivatives, including 1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone. The results demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating strong potential for further development as an anticancer agent .
Case Study 2: Neuroprotection
In another study focusing on neuroprotective agents, researchers found that this compound could ameliorate oxidative stress-induced neuronal damage in vitro. The findings suggest that it may serve as a lead compound for treating neurodegenerative conditions .
Toxicological Considerations
While the pharmacological potential is significant, understanding the toxicological profile is crucial. Initial assessments indicate moderate toxicity; however, further studies are needed to establish safety margins and potential side effects associated with long-term use.
Mechanism of Action
The precise mechanism by which 1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone exerts its effects remains an active area of study. Molecular targets and pathways involved need further elucidation.
Comparison with Similar Compounds
Compound 8f (7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone)
- Structure: Features a 3-amino substituent and a fluoroquinolone moiety.
- Activity : Exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 0.25–1 μg/mL), outperforming reference drugs like ciprofloxacin by 8–128-fold .
- Key Difference: The 3-amino group enhances solubility and hydrogen-bonding capacity, while the fluoroquinolone moiety targets bacterial DNA gyrase.
Cpd59 ((S)-1-(3-((2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone)
- Structure: Contains a tetrahydrofuran-3-yl group and an aryl amino substituent.
- Activity : A bromodomain inhibitor targeting CBP/EP300 with TR-FRET IC50 = 0.02 μM and BRET IC50 = 0.41 μM. Demonstrates anti-proliferative effects in blood cancer cell lines .
- Key Difference : The extended substituent system improves selectivity for bromodomains over BRD4(1) (IC50 = 13 μM), highlighting the role of steric and electronic modifications .
1-Benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide (5m)
- Structure: Replaces the ethanone with a carboxamide group.
- Activity : Anti-tubercular agent with IC50 = 21.8 ± 0.8 μM against Mycobacterium tuberculosis .
- Key Difference : The carboxamide group may enhance binding to mycobacterial targets through additional hydrogen-bonding interactions.
Heterocyclic Analogues with Modified Ring Systems
2-Chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone
1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone
- Structure : Incorporates a thiazolo ring instead of pyrazolo.
Substituent Effects on Activity
Research Findings and Implications
Antibacterial Applications: Fluoroquinolone derivatives (e.g., 8f) demonstrate that pyrazolo-pyridine cores paired with polar substituents (e.g., amino groups) enhance activity against Gram-positive pathogens .
Bromodomain Inhibition: The ethanone moiety in Cpd59 facilitates hydrophobic interactions with acetyl-lysine binding pockets, while bulky substituents (e.g., tetrahydrofuran) improve selectivity .
Anti-TB Activity : Carboxamide derivatives (e.g., 5m) suggest that hydrogen-bonding groups are critical for targeting mycobacterial enzymes .
Biological Activity
The compound 1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone has garnered attention in recent years due to its potential biological activities. This article reviews existing literature on its synthesis, biological properties, and therapeutic applications.
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C11H16BrN3O2
- Molecular Weight : 302.168 g/mol
- CAS Number : 1936429-06-9
Synthesis
Recent studies have focused on various synthetic pathways for derivatives of pyrazolo[4,3-c]pyridine, including the target compound. The synthesis typically involves the bromination of 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine followed by acetylation to yield the ethanone derivative.
Anti-inflammatory Activity
Research indicates that compounds related to pyrazolo[4,3-c]pyridine exhibit significant anti-inflammatory properties. For instance, derivatives have been assessed for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
The above table summarizes the inhibitory concentrations of selected derivatives against COX enzymes, indicating that certain modifications can enhance anti-inflammatory activity .
Anticancer Potential
There is growing evidence suggesting that pyrazolo[4,3-c]pyridine derivatives may possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Neuroprotective Effects
Some research highlights the neuroprotective effects of pyrazolo derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Studies
- Anti-inflammatory Efficacy : A study involving carrageenan-induced paw edema in rats demonstrated that certain pyrazolo derivatives significantly reduced inflammation compared to the standard drug indomethacin .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines indicated that the compound could inhibit cell growth and induce apoptosis via mitochondrial pathways .
Structure-Activity Relationship (SAR)
The effectiveness of pyrazolo[4,3-c]pyridine derivatives is often linked to their structural features:
- Bromine Substitution : The presence of bromine at position 3 enhances anti-inflammatory activity.
- Ethanone Group : The ethanone moiety contributes to improved interactions with biological targets.
Q & A
What synthetic strategies are effective for introducing the bromo substituent in 1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone?
Basic Research Focus
The bromo group can be introduced via direct bromination of the pyrazole ring or through substitution reactions. For example, electrophilic aromatic bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–25°C) is a common approach. Alternatively, pre-functionalized intermediates, such as brominated pyrazole precursors, can be coupled with dihydrothieno[3,2-c]pyridine scaffolds using palladium-catalyzed cross-coupling reactions .
How can the structural conformation of this compound be rigorously validated?
Basic Research Focus
X-ray crystallography is the gold standard for structural elucidation. For example, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (as implemented in the SHELX suite) provides precise bond lengths and angles, particularly for the bicyclic pyrazolo-pyridine core and the ethanone moiety. NMR spectroscopy (¹H/¹³C, 2D-COSY, and HSQC) is complementary for confirming dynamic features like rotameric states of the ethanone group .
What advanced methodologies exist for analyzing its biological activity in preclinical models?
Advanced Research Focus
Derivatives of pyrazolo-pyridines, such as fluoroquinolone hybrids, have shown antibacterial activity via inhibition of DNA gyrase. To assess bioactivity, in vitro assays (e.g., MIC determination against S. aureus and E. coli) coupled with cytotoxicity profiling (MTT assays on mammalian cell lines) are recommended. Structure-activity relationship (SAR) studies can optimize substituents like the bromo group for enhanced potency .
How does the bromo substituent influence reactivity in further functionalization?
Advanced Research Focus
The bromo group acts as a leaving group in nucleophilic aromatic substitution (SNAr) or participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties. For example, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃ yields biaryl derivatives. Kinetic studies using HPLC monitoring can quantify reaction rates under varying conditions (e.g., solvent polarity, temperature) .
How should researchers address contradictions in synthetic yields reported across studies?
Advanced Research Focus
Yield discrepancies often arise from differences in reaction conditions (e.g., solvent purity, catalyst loading). A systematic approach includes:
- Replicating reported procedures with strict control of variables (e.g., inert atmosphere, moisture levels).
- Using design of experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry).
- Comparative analysis via LC-MS to track side products or degradation pathways .
What metabolic pathways are predicted for this compound based on structural analogs?
Advanced Research Focus
Structural analogs like prasugrel undergo cytochrome P450 (CYP)-mediated oxidation, forming active metabolites. Computational tools (e.g., SwissADME) predict CYP2C19 and CYP3A4 as major metabolizing enzymes. In vitro assays with human liver microsomes (HLMs) and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) can validate these pathways .
How can computational modeling guide the design of derivatives with improved target binding?
Advanced Research Focus
Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial DNA gyrase or platelet ADP receptors) identifies key interactions (e.g., hydrogen bonding with the ethanone carbonyl). MD simulations (AMBER/CHARMM) assess stability of ligand-protein complexes over 100-ns trajectories. QSAR models using descriptors like logP and polar surface area optimize pharmacokinetic properties .
What stability considerations are critical for long-term storage of this compound?
Basic Research Focus
The compound is hygroscopic and light-sensitive. Storage at –20°C in amber vials under argon atmosphere is recommended. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitor degradation products like de-brominated analogs or oxidation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
